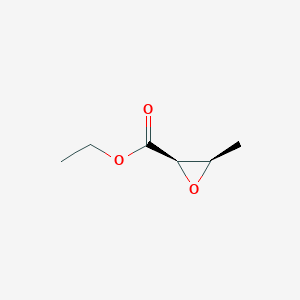
4-Desmethoxy-4-nitro Omeprazole Sulfide
Übersicht
Beschreibung
4-Desmethoxy-4-nitro Omeprazole Sulfide is a chemical compound with the molecular formula C16H16N4O3S and a molecular weight of 344.39 g/mol . It is an impurity formed during the synthesis of Omeprazole, a widely used proton pump inhibitor . This compound is characterized by the presence of a nitro group and a sulfide linkage, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Desmethoxy-4-nitro Omeprazole Sulfide involves several steps. One common method includes the reaction of 3,5-dimethyl-4-nitropyridine-2-thiol with 5-methoxy-1H-benzimidazole under specific conditions . The reaction typically requires the use of solvents such as dichloromethane and methanol, and may involve sonication and filtration steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
4-Desmethoxy-4-nitro Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Wissenschaftliche Forschungsanwendungen
4-Desmethoxy-4-nitro Omeprazole Sulfide is primarily used in scientific research as a reference standard and impurity marker in the quality control of Omeprazole . Its unique structure makes it valuable in studies related to the synthesis and degradation pathways of proton pump inhibitors. Additionally, it may be used in pharmacological research to investigate the effects of impurities on drug efficacy and safety .
Wirkmechanismus
its structural similarity to Omeprazole suggests that it may interact with the gastric H+/K+ ATPase enzyme, albeit with potentially different binding affinities and inhibitory effects. Further research is needed to elucidate its specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
4-Desmethoxy-4-nitro Omeprazole Sulfide can be compared to other impurities and analogs of Omeprazole, such as:
4-Desmethoxy Omeprazole: Lacks the nitro group and has different chemical properties.
4-Desmethoxy-4-chloro Omeprazole: Contains a chloro group instead of a nitro group, leading to variations in reactivity and stability.
Omeprazole Impurity H: Another impurity with distinct structural features and chemical behavior.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9-7-17-14(10(2)15(9)20(21)22)8-24-16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVDAEPDIQMNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466706 | |
| Record name | 4-Desmethoxy-4-nitro Omeprazole Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142885-91-4 | |
| Record name | 4-Desmethoxy-4-nitro Omeprazole Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

